S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate
Description
This compound is a structurally complex nucleotide derivative featuring:
- A 6-aminopurine (adenine) base, critical for base-pairing interactions in nucleic acid analogs .
- A dodec-2-enethioate group linked via a propanoylaminoethyl spacer, which introduces lipophilic character and may influence membrane permeability or protein binding .
Its molecular formula is C₃₅H₅₈N₇O₁₇P₃S, with a molecular weight of 994.83 g/mol (calculated from and ).
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFYVBULXZMEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299498 | |
| Record name | Coenzyme A, S-2-dodecenoate, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2E)-Dodecenoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
917-40-8, 1066-12-2 | |
| Record name | Coenzyme A, S-2-dodecenoate, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-2-dodecenoate, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-Dodecenoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate is a complex organic compound with significant biological implications, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a purine derivative and multiple phosphoryl groups, which are critical for its biological function. The presence of these functional groups suggests potential interactions with nucleotides and enzymes involved in cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways associated with cancer cell proliferation and survival. Key mechanisms include:
- Inhibition of Enzymatic Activity : The phosphoryl groups may inhibit kinases involved in cell cycle regulation.
- Interference with Nucleotide Metabolism : As a purine analog, it can disrupt normal nucleotide synthesis, leading to impaired DNA replication and repair.
- Induction of Apoptosis : Studies have indicated that this compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
- Glioblastoma Treatment : A study demonstrated that the compound exhibited significant cytotoxic effects on glioblastoma cells by disrupting their metabolic pathways, leading to increased apoptosis rates compared to untreated controls .
- Breast Cancer Cell Lines : Research indicated that the compound effectively reduced the proliferation of breast cancer cell lines through the inhibition of key signaling pathways associated with tumor growth .
Research Findings
Recent investigations have focused on the pharmacokinetics and bioavailability of S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate. Findings suggest that:
- The compound demonstrates favorable absorption characteristics when administered orally.
- It has a half-life suitable for therapeutic dosing regimens.
Scientific Research Applications
Biological Applications
- Antiviral Activity
- Cancer Treatment
- Enzyme Inhibition
Pharmaceutical Formulations
- Drug Delivery Systems
- Combination Therapies
Case Studies
- Study on Antiviral Mechanisms
- Clinical Trials for Cancer Treatment
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Findings :
- Unsaturation : The trans configuration in the dodec-2-enethioate may increase rigidity compared to saturated analogs, affecting binding to hydrophobic pockets in proteins .
Nucleotide Core Modifications
Key Findings :
- Phosphate Stability : The bis-phosphorylated structure in the target compound resembles ATP analogs but may exhibit lower enzymatic hydrolysis resistance compared to methylphosphonate derivatives .
- Adenine Modifications: Unlike the 3-aminopropylsulfanyl-substituted adenine in , the target compound’s unmodified adenine preserves canonical hydrogen-bonding capacity, crucial for interactions with nucleic acid targets .
Functional Group Variations in Propanoylaminoethyl Spacer
Key Findings :
- Amide vs. Phosphonamidate: The propanoylaminoethyl spacer’s amide group in the target compound provides hydrolytic stability compared to phosphonamidates, which are prone to nucleophilic attack .
Preparation Methods
Phosphorylation of the Sugar Moiety
The ribose derivative is phosphorylated using a modified ProTide approach, where the hydroxyl groups are sequentially protected to enable selective phosphorylation. Key steps include:
-
Protection : Tritylation of the 5'-hydroxyl group using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine.
-
Phosphorylation : Reaction with 2-cyanoethyl--diisopropylphosphoramidite in the presence of 1-tetrazole, followed by oxidation with iodine/water to form the phosphate triester.
-
Deprotection : Removal of the 2-cyanoethyl group via β-elimination using DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.
Table 1: Reaction Conditions for Nucleotide Phosphorylation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tritylation | DMTr-Cl, pyridine, 25°C, 12 h | 85 | |
| Phosphorylation | 2-cyanoethylphosphoramidite, 1-tetrazole, THF | 78 | |
| Oxidation | I/HO/THF, 15 min | 92 |
Preparation of the Dodec-2-enethioate Moiety
The unsaturated thioester is synthesized via a combination of Horner-Emmons homologation and aldol condensation, followed by thioesterification.
Horner-Emmons Homologation
A Weinreb amide intermediate is generated by reacting diethylphosphonoacetic acid with -dimethylhydroxylamine hydrochloride. Subsequent Horner-Emmons reaction with hexa-2,4-dienal yields the conjugated polyene:
Thioesterification and Dehydration
The 3-hydroxydodecatetraenoate intermediate is converted to the thioester using -acetyl cystamine (SNAC) and methanesulfonyl chloride:
Table 2: Key Parameters for Thioester Synthesis
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Time | 48 h | 0°C to 25°C, anhydrous |
| Yield (Dehydration Step) | 65% | CHCl, EtN |
| Purity (HPLC) | >95% | C18 column, 260 nm |
Assembly of the 3,3-Dimethylbutanoyl-Propanoyl-Aminoethyl Segment
The central linker is constructed via sequential amide bond formations.
Amide Coupling Strategies
-
Activation : Carboxylic acids are activated as NHS esters using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Coupling : Reaction with ethylenediamine derivatives under inert atmosphere yields the propanoylaminoethyl backbone.
Convergent Synthesis and Final Assembly
Phosphodiester Bond Formation
The nucleotide and linker segments are joined via phosphodiester linkages using a H-phosphonate method:
Thioester Incorporation
The dodec-2-enethioate is coupled to the aminoethyl terminus via a disulfide exchange reaction, facilitated by tris(2-carboxyethyl)phosphine (TCEP) to maintain reducing conditions.
Table 3: Global Deprotection and Purification
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Trityl Removal | 3% TFA in CHCl | >90% recovery |
| Phosphate Deprotection | NHOH/MeOH, 6 h | Quantitative cleavage |
| Purification | Prep-HPLC (C18, 10–90% MeCN) | Isolated purity 98% |
Analytical Characterization
Structural Validation
-
NMR Spectroscopy : P NMR confirms phosphorylation at δ 0.5–1.5 ppm. H NMR resolves the dodec-2-enethioate’s vinyl protons at δ 5.8–6.3 ppm (multiplet).
-
Mass Spectrometry : High-resolution ESI-MS validates the molecular ion at m/z 1123.254 [M–H].
Challenges and Optimization
Stability Considerations
-
Phosphate Hydrolysis : The polyphosphorylated structure is susceptible to hydrolysis at pH < 3 or > 9. Stabilization is achieved by maintaining neutral buffers during purification.
-
Thioester Reactivity : Conjugation with dodec-2-enethioate requires strict anhydrous conditions to prevent thiolate-mediated cleavage.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured during the process?
- Methodological Answer : Synthesis involves multi-step phosphorylation and conjugation reactions. Key steps include:
- Phosphoryl Transfer : Use of protected adenosine derivatives (e.g., (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane) as a core structure, with phosphorylation achieved via carbodiimide coupling (e.g., EDC/NHS chemistry) .
- Thioester Conjugation : Reaction of dodec-2-enethioic acid with ethylenediamine intermediates under inert conditions (argon atmosphere) to prevent oxidation .
- Purity Control : Employ reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and MALDI-TOF for mass validation .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR Spectroscopy : Use P NMR to confirm phosphate/phosphonate linkages (δ = -2 to -5 ppm for monoesters, -10 to -20 ppm for diesters) .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular weight (expected [M+H] ~1,200–1,300 Da) .
- Stability Assays : Monitor hydrolytic degradation in PBS (pH 7.4) at 37°C using UV-Vis spectroscopy (λ = 260 nm for adenine absorbance) .
Q. What are the primary challenges in resolving structural ambiguities, such as stereochemical configurations?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry of the oxolane and dodec-2-enethioate moieties. Requires co-crystallization with heavy atoms (e.g., selenomethionine derivatives) .
- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for chiral centers .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound’s phosphoester linkages?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for phosphoryl transfer reactions (e.g., B3LYP/6-31G* level) to predict activation energies and regioselectivity .
- Machine Learning : Train models on existing phosphorylation reaction datasets (e.g., rate constants, solvent effects) to recommend optimal conditions (e.g., DMF vs. THF solvents) .
Q. What strategies address discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. cell-based assays)?
- Methodological Answer :
- Meta-Analysis Framework : Use hierarchical clustering to identify outliers in datasets (e.g., EC values from HEK293 vs. CHO cells). Normalize data using internal controls (e.g., ATP levels) .
- Mechanistic Profiling : Perform phosphoproteomics (LC-MS/MS) to map off-target kinase interactions that may explain variability .
Q. How does the compound interact with coenzyme A (CoA)-dependent pathways, and what experimental designs validate these interactions?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () between the compound and CoA-binding enzymes (e.g., acetyl-CoA synthetase) .
- Metabolic Flux Analysis : Use C-labeled glucose tracing in hepatocytes to track incorporation into CoA-dependent pathways (e.g., fatty acid oxidation) .
Data Contradiction Analysis
| Observed Contradiction | Potential Source | Resolution Strategy | Reference |
|---|---|---|---|
| Variability in enzymatic inhibition IC | Differential protein expression in cell lines | Standardize assays with recombinant enzymes (e.g., expressed in E. coli) | |
| Discrepant solubility profiles | Polymorphic crystallization | Characterize polymorphs via powder XRD and DSC | |
| Inconsistent in vivo pharmacokinetics | Species-specific metabolism | Use humanized liver mouse models for ADME studies |
Methodological Tools for Advanced Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
